molecular formula C19H19NO4 B5654634 4-methyl-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

4-methyl-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Cat. No. B5654634
M. Wt: 325.4 g/mol
InChI Key: WQWNZCSCACYEKC-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic molecules known for their complex structures and potential bioactivity. These compounds often contain benzamide and benzodioxin components, which are of significant interest in medicinal chemistry due to their diverse pharmacological properties.

Synthesis Analysis

The synthesis of complex benzamide derivatives typically involves multi-step organic reactions, including acylation, amidation, and sometimes cyclization processes. A practical approach might involve starting with a benzodioxin precursor, followed by functional group transformations to introduce the propionyl and methyl groups at specific positions. Techniques such as the Suzuki–Miyaura reaction and Claisen type reactions are commonly employed in the synthesis of related compounds (Ikemoto et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives often employs X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations. These techniques allow for the determination of the molecular geometry, electron distribution, and conformational preferences of the molecule, providing insights into its reactivity and interactions with biological targets. Studies on similar compounds have emphasized the importance of specific substituents on the benzamide scaffold for biological activity (Demir et al., 2015).

properties

IUPAC Name

4-methyl-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-3-16(21)14-10-17-18(24-9-8-23-17)11-15(14)20-19(22)13-6-4-12(2)5-7-13/h4-7,10-11H,3,8-9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWNZCSCACYEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)C)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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